molecular formula C19H13F2N3O3 B14071713 2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide CAS No. 100997-70-4

2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide

Cat. No.: B14071713
CAS No.: 100997-70-4
M. Wt: 369.3 g/mol
InChI Key: LPEABBRKDUWGMT-UHFFFAOYSA-N
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Description

Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of difluoro groups, a pyridinyloxy moiety, and a phenylamino carbonyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by the introduction of difluoro groups and the pyridinyloxy moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2,6-difluoro-N-[[[4-(phenylmethoxy)phenyl]amino]carbonyl]-
  • Benzamide, 2,6-difluoro-N-[[[4-(phenylamino)phenyl]amino]carbonyl]-

Uniqueness

Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- stands out due to its unique combination of difluoro groups and the pyridinyloxy moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

100997-70-4

Molecular Formula

C19H13F2N3O3

Molecular Weight

369.3 g/mol

IUPAC Name

2,6-difluoro-N-[(4-pyridin-2-yloxyphenyl)carbamoyl]benzamide

InChI

InChI=1S/C19H13F2N3O3/c20-14-4-3-5-15(21)17(14)18(25)24-19(26)23-12-7-9-13(10-8-12)27-16-6-1-2-11-22-16/h1-11H,(H2,23,24,25,26)

InChI Key

LPEABBRKDUWGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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